Methanone, 3-furanyl[5-methoxy-2-(1-methylethenyl)phenyl]-
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Overview
Description
Methanone, 3-furanyl[5-methoxy-2-(1-methylethenyl)phenyl]- is a complex organic compound that features a benzofuran ring system. . This compound, with its unique structural features, is of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, 3-furanyl[5-methoxy-2-(1-methylethenyl)phenyl]- typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process is optimized for high yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
Methanone, 3-furanyl[5-methoxy-2-(1-methylethenyl)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Methanone, 3-furanyl[5-methoxy-2-(1-methylethenyl)phenyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methanone, 3-furanyl[5-methoxy-2-(1-methylethenyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Methanone, 3-furanyl[5-methoxy-2-(1-methylethenyl)phenyl]- can be compared with other benzofuran derivatives, such as:
Benzofuran: A simpler structure with similar biological activities.
Psoralen: Known for its use in the treatment of skin diseases.
Angelicin: Another benzofuran derivative with therapeutic applications.
These compounds share some structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of Methanone, 3-furanyl[5-methoxy-2-(1-methylethenyl)phenyl]- .
Properties
CAS No. |
197172-27-3 |
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Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
furan-3-yl-(5-methoxy-2-prop-1-en-2-ylphenyl)methanone |
InChI |
InChI=1S/C15H14O3/c1-10(2)13-5-4-12(17-3)8-14(13)15(16)11-6-7-18-9-11/h4-9H,1H2,2-3H3 |
InChI Key |
NQBYEFQXZMHRMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=C(C=C(C=C1)OC)C(=O)C2=COC=C2 |
Origin of Product |
United States |
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